N-(2-amino-5-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(2-amino-5-chlorophenyl)furan-2-carboxamide: is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol It is characterized by the presence of a furan ring attached to a carboxamide group, with an amino and chloro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-5-chlorophenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-5-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-5-chlorophenyl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-5-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-5-chlorophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and chloro substituents on the phenyl ring may play a role in its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N-(2-amino-5-chlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
- N-(2-amino-5-bromophenyl)furan-2-carboxamide
- N-(2-amino-5-fluorophenyl)furan-2-carboxamide
- N-(2-amino-5-methylphenyl)furan-2-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ringThis compound is unique due to the presence of the chloro group, which can influence its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
N-(2-amino-5-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEOFLMHVXVMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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